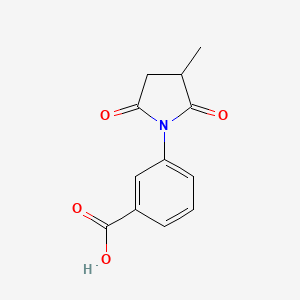

1-(3-氯丙酰基)-1,2,3,4-四氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

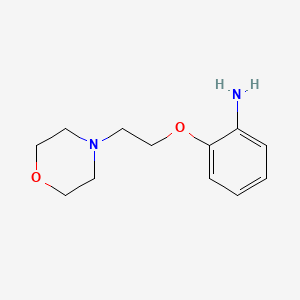

The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions, including acylation, cyclization, and reduction processes. For instance, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was achieved through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . Similarly, the synthesis of other tetrahydroquinoline derivatives, such as those labeled with 14C, involves complex synthetic routes that may include the introduction of various functional groups . These methods could potentially be adapted for the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a novel quinolinone derivative was studied by X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . These techniques could be employed to determine the molecular structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and to understand its conformational and electronic properties.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including nucleophilic addition, arylation, and annulation reactions. The DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines is an example of how these compounds can be functionalized under mild conditions . Additionally, the transformation of isoquinolines under Vilsmeier-Haack conditions demonstrates the reactivity of these compounds towards chlorination and decyanation . These reactions could be relevant for further functionalization of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of an N-methyl group in dopamine D-1 antagonists based on tetrahydroisoquinoline scaffolds can enhance potency . Theoretical calculations, such as those performed for the novel quinolinone derivative, can provide insights into the thermodynamic properties and reactivity descriptors of these molecules . These analyses would be essential for understanding the behavior of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline in various environments and its potential applications.

科学研究应用

合成和生物活性

1-(3-氯丙酰基)-1,2,3,4-四氢喹啉及其衍生物参与多种化学合成和生物活性。例如,具有潜在生物活性的新型化合物的合成采用一系列反应,包括酰化、环化和取代,以创建具有除草剂活性的化合物,如魏登澈的研究中所示 (邓澈,2013)。类似地,芳基亚乙烯基环丙烷与乙酸(芳基亚氨基)酯的刘易斯酸催化反应促进了四氢喹啉衍生物的选择性制备,突出了该化合物在合成化学中的作用 (陆和石,2007)。

药物化学和药理学

在药物化学中,1,2,3,4-四氢喹啉衍生物因其显着的药理活性而受到认可。这些化合物作为心血管药物和染料开发的关键中间体。已经探索了这些衍生物的各种合成方法,强调了它们在药物合成和应用中的重要性 (国宝,2012)。基于 1-苯基-1,2,3,4-四氢喹啉的多功能发光材料说明了该化合物在材料科学中的潜力,为电子和光学应用提供了前景 (马利瑙斯卡斯等人,2009)。

抗癌应用

探索 1,2,3,4-四氢喹啉衍生物作为抗癌剂已经导致了具有强效细胞毒性的新型化合物的鉴定。雷达、冈加普拉姆和阿德利的研究提出了具有抗癌活性的取代四氢异喹啉的合成,从而突出了这些衍生物的治疗潜力 (雷达、冈加普拉姆和阿德利,2010)。

安全和危害

The safety data sheet for 3-chloropropanoyl chloride, a related compound, indicates that it is combustible, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

作用机制

Target of Action

It’s known that the compound contains a 3-chloropropionyl group , which is capable of acylation

Mode of Action

In this case, the 3-chloropropionyl group could potentially bind to nucleophilic sites on target proteins or enzymes, thereby modifying their function .

Action Environment

The action, efficacy, and stability of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active. For instance, the compound’s reactivity and stability might be affected by the pH of the environment .

属性

IUPAC Name |

3-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUVQWRFSPZHGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90979736 |

Source

|

| Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline | |

CAS RN |

91494-44-9, 6351-45-7 |

Source

|

| Record name | 3-Chloro-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91494-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)